molecular formula C28H37NO4 B1199281 [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate CAS No. 78513-74-3

[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate

Cat. No.: B1199281
CAS No.: 78513-74-3
M. Wt: 451.6 g/mol
InChI Key: TYTNJHKTKQNNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridin-1-yl core, followed by the introduction of the hydroxy, dimethyl, and phenylpentan-2-yloxy groups. The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The phenanthridin-1-yl core can be reduced to form a more saturated ring system.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated ring systems.

    Substitution: Formation of new compounds with different functional groups replacing the acetate.

Scientific Research Applications

Chemistry

In organic synthesis, [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and acetate groups may play a crucial role in binding to these targets, while the phenanthridin-1-yl core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] benzoate
  • [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] propionate

Uniqueness

The acetate group in [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate provides unique reactivity compared to other similar compounds with different ester groups. This can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

78513-74-3

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate

InChI

InChI=1S/C28H37NO4/c1-18(9-8-12-21-10-6-5-7-11-21)32-23-16-26-28(27(17-23)33-20(3)30)25-15-22(31)13-14-24(25)19(2)29(26)4/h5-7,10-11,16-19,22,24-25,31H,8-9,12-15H2,1-4H3

InChI Key

TYTNJHKTKQNNKL-UHFFFAOYSA-N

SMILES

CC1C2CCC(CC2C3=C(N1C)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Canonical SMILES

CC1C2CCC(CC2C3=C(N1C)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Synonyms

N-methyllevonantradol
N-methylnantradol
N-methylnantradol hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.